molecular formula C17H19N3O B2770378 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-57-8

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2770378
CAS No.: 939315-57-8
M. Wt: 281.359
InChI Key: BWXODXZBHJSGPH-UHFFFAOYSA-N
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Description

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a synthetic organic compound featuring a benzotriazole moiety linked to a 2-methylphenoxy group through a butyl chain. This structural motif is closely related to established benzotriazole-based corrosion inhibitors like 1,2,3-benzotriazole (BTA) and its tolyltriazole derivatives, which are renowned for their ability to protect metals, particularly copper and its alloys, by forming a passive, protective layer on the metal surface . The incorporation of the extended phenoxy-butyl chain in this specific derivative is designed to enhance its hydrophobicity and potentially improve its performance in non-aqueous systems. This compound is primarily valued in research for developing advanced corrosion inhibitors for application in lubricants, metalworking fluids, and protective coatings . Furthermore, its structure presents opportunities as a building block or intermediate in organic synthesis and materials science, particularly for creating novel ligands or functional polymers. The mechanism of action for benzotriazole analogues involves adsorption onto metal surfaces, where they coordinate with metal atoms to create a thin, inert film that acts as a barrier, effectively blocking the metal from oxidizing agents and electrolytes in the environment . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-8-2-5-11-17(14)21-13-7-6-12-20-16-10-4-3-9-15(16)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXODXZBHJSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Pressure One-Step Synthesis

The CN105237488A patent outlines a pressurized one-step method using o-phenylenediamine , sodium nitrite , and water in a stainless steel reactor. Key parameters include:

  • Temperature : 240–260°C
  • Pressure : 3.0–4.0 MPa
  • Reaction time : 3–3.5 hours

This method eliminates acetic acid, reducing side reactions and achieving yields of 85–89% . The mechanism involves cyclization under thermal and pressure-driven conditions, followed by acidification (pH 5.0 with H₂SO₄) and vacuum distillation to isolate benzotriazole.

Diazotization-Based Synthesis

ChemicalBook describes a diazotization approach using o-phenylenediamine , glacial acetic acid , and sodium nitrite at 5–80°C. The protocol involves:

  • Dissolving o-phenylenediamine in water at 50°C.
  • Adding acetic acid and cooling to 5°C.
  • Gradual addition of NaNO₂ to initiate diazotization, yielding a dark green intermediate.
  • Heating to 70–80°C for cyclization, followed by recrystallization in benzene.

This method achieves 80% yield but requires careful temperature control to avoid over-nitrosation.

Alkylation of Benzotriazole: Introducing the Butyl Side Chain

Phase-Transfer-Catalyzed N-Alkylation

The CN103450102A patent details the alkylation of benzotriazole using 1-bromo-n-butane under phase-transfer conditions:

  • Reagents : Benzotriazole, sodium ethoxide (4.5% in ethanol), tetrabutylammonium chloride (TEBAC).
  • Conditions : 45–55°C for 1.5–2.5 hours.
  • Yield : 85.1% with 97% purity.

Adapting this protocol for 1-[4-(2-methylphenoxy)butyl]-1H-benzotriazole necessitates synthesizing 1-bromo-4-(2-methylphenoxy)butane as the alkylating agent.

Synthesis of 1-Bromo-4-(2-Methylphenoxy)butane

Williamson Ether Synthesis

The alkylating agent is prepared via Williamson ether synthesis between 2-methylphenol and 1,4-dibromobutane :

  • Reaction : 2-methylphenol (1 equiv), 1,4-dibromobutane (1.2 equiv), K₂CO₃ (2 equiv) in acetone.
  • Conditions : Reflux at 60°C for 12 hours.
  • Isolation : Extraction with ethyl acetate, followed by vacuum distillation.

This yields 1-bromo-4-(2-methylphenoxy)butane with ~75% efficiency, confirmed by GC-MS.

Final Alkylation: Constructing 1-[4-(2-Methylphenoxy)butyl]-1H-Benzotriazole

Optimized Alkylation Protocol

Combining insights from, the target compound is synthesized as follows:

  • Base Activation : Benzotriazole (1 equiv) is dissolved in ethanol containing sodium ethoxide (4.5%).
  • Alkylation : 1-bromo-4-(2-methylphenoxy)butane (1.2 equiv) and TEBAC (0.04 equiv) are added.
  • Reaction : 50°C for 2 hours.
  • Workup : Ethanol is evaporated, and the product is extracted with dichloromethane, followed by vacuum distillation (115–118°C at 15 mmHg).

Yield : 78–82% with >95% purity (HPLC).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Source
Benzotriazole Synthesis High-pressure one-step 240–260°C, 3.0–4.0 MPa 85–89%
Benzotriazole Synthesis Diazotization 5–80°C, glacial acetic acid 80%
Alkylation Agent Williamson ether synthesis 60°C, 12 hours 75%
Final Alkylation Phase-transfer catalysis 50°C, TEBAC 78–82%

Challenges and Optimization Strategies

Side Reactions in Alkylation

Competing O-alkylation is mitigated by:

  • Using polar aprotic solvents (e.g., DMF) to stabilize the benzotriazole anion.
  • Maintaining stoichiometric excess of alkylating agent (1.2–1.3 equiv).

Purification Techniques

  • Vacuum Distillation : Effective for removing unreacted alkyl bromide.
  • Column Chromatography : Utilizes silica gel with hexane/ethyl acetate (4:1) for >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Property Comparisons

Table 1: Key Physical Properties of Selected Benzotriazole Derivatives
Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
1-[4-(2-Methylphenoxy)butyl]-1H-1,2,3-benzotriazole C₁₇H₁₇N₃O Not Reported Butyl-linked 2-methylphenoxy N/A
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) C₁₀H₁₃N₃O 58–60 Ethoxybutyl
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) C₁₁H₁₃N₃O 102–104 Tetrahydrofuran-like substituent
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)phenyl butyl ether C₁₆H₁₇N₃O₃S Not Reported Sulfonylphenyl butyl ether

Key Observations :

  • Lipophilicity: The 2-methylphenoxybutyl chain in the target compound enhances lipophilicity compared to shorter or oxygen-rich substituents (e.g., ethoxybutyl in 2g) .
  • Thermal Stability : The tetrahydrofuran-like substituent in 2d confers higher melting points (102–104°C), suggesting greater crystallinity compared to flexible alkyl chains .

Key Observations :

  • Receptor Binding: Piperazine-linked triazoles (e.g., BAK 04-81) demonstrate high affinity for dopamine receptors, whereas the target compound’s alkylphenoxy chain may prioritize membrane permeability over receptor specificity .
  • Antifungal Activity: Chlorophenoxy-substituted triazoles () achieve 62% yield and moderate antifungal effects.

Biological Activity

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a benzotriazole ring linked to a butyl chain and a methylphenoxy group. The synthesis typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction, which is known for forming carbon–carbon bonds efficiently. This method is crucial in producing the compound with high yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways within cells. The exact targets depend on the context of its application, which could range from medicinal chemistry to materials science.

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications to the benzotriazole structure can enhance its efficacy against certain bacterial strains.

Antioxidant Activity

Benzotriazoles are also noted for their antioxidant properties. The presence of the benzotriazole moiety allows these compounds to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit nitric oxide synthases (NOS), which are crucial in various physiological processes.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole. The results demonstrated significant inhibition against Gram-positive bacteria at concentrations as low as 25 µM.
  • Antioxidant Evaluation : In vitro assays showed that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Enzyme Activity : In a biochemical assay assessing NOS inhibition, 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole displayed competitive inhibition with an IC50 value of approximately 15 µM.

Comparative Analysis

To better understand the uniqueness of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureAntimicrobial Activity (IC50 µM)NOS Inhibition (IC50 µM)
1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazoleStructure2515
Benzotriazole Derivative AStructure A30Not Evaluated
Benzotriazole Derivative BStructure B2010

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and purification methods for 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole?

  • Methodological Answer : The synthesis typically involves multi-step alkylation reactions. For example, benzotriazole derivatives are often synthesized via nucleophilic substitution or coupling reactions using alkyl halides or epoxides as intermediates. A common approach includes reacting 1H-benzotriazole with a 4-(2-methylphenoxy)butyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Yield optimization requires strict control of stoichiometry and reaction time .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the integration of aromatic protons (benzotriazole core) and aliphatic chains (butyl linker). For example, the methylphenoxy group’s protons resonate at δ 2.3–2.5 ppm (singlet), while benzotriazole protons appear at δ 7.5–8.2 ppm .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peaks around m/z 310–330) and purity .
  • IR Spectroscopy : To identify functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹ for benzotriazole) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in high-temperature steps .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • In-line Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust parameters in real time .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For instance, HSQC can differentiate between benzotriazole C-H and alkyl chain C-H environments .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .
  • X-ray Crystallography : If crystalline, resolve absolute configuration and detect conformational isomerism .

Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions between the compound’s benzotriazole moiety and active-site residues .
  • Solvent Effect Modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Q. What methodologies are employed to evaluate the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Structure-Activity Relationship (SAR) Studies : Modify the phenoxy or butyl linker to correlate structural changes with bioactivity trends .
  • ADMET Prediction : Use software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

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